11a-ACETOXYPROGESTERONE
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Overview
Description
11a-Acetoxyprogesterone is a synthetic steroid compound with the molecular formula C23H32O4. It is a derivative of progesterone, a natural hormone involved in the menstrual cycle, pregnancy, and embryogenesis. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 11a-Acetoxyprogesterone can be synthesized through several chemical reactions involving progesterone as the starting material. One common method involves the acetylation of 11a-hydroxyprogesterone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves biotransformation processes using microorganisms. For example, the filamentous fungus Aspergillus nidulans has been used to transform progesterone into this compound through enzymatic reactions. This method is advantageous due to its high yield and specificity .
Chemical Reactions Analysis
Types of Reactions: 11a-Acetoxyprogesterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 11a-hydroxyprogesterone.
Reduction: Reduction reactions can convert it back to progesterone.
Substitution: The acetoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: 11a-Hydroxyprogesterone
Reduction: Progesterone
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
11a-Acetoxyprogesterone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid compounds.
Biology: The compound is studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic uses, including hormone replacement therapy and contraceptive formulations.
Industry: It is used in the production of steroid-based pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism of action of 11a-Acetoxyprogesterone involves its interaction with progesterone receptors in target cells. Upon binding to these receptors, the compound modulates the expression of specific genes involved in reproductive and metabolic processes. This interaction influences various physiological functions, including the regulation of the menstrual cycle and maintenance of pregnancy .
Comparison with Similar Compounds
Hydroxyprogesterone acetate: Another synthetic derivative of progesterone with similar properties and uses.
Medroxyprogesterone acetate: A potent progestin used in contraceptives and hormone replacement therapy.
Megestrol acetate: Used in the treatment of breast cancer and as an appetite stimulant.
Uniqueness: 11a-Acetoxyprogesterone is unique due to its specific acetoxy group at the 11a position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other progesterone derivatives and influences its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C23H32O4 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[(10R,11R,13S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate |
InChI |
InChI=1S/C23H32O4/c1-13(24)18-7-8-19-17-6-5-15-11-16(26)9-10-22(15,3)21(17)20(27-14(2)25)12-23(18,19)4/h11,17-21H,5-10,12H2,1-4H3/t17?,18-,19?,20-,21?,22+,23-/m1/s1 |
InChI Key |
IWRPVTXREVYBHT-QHXXRISESA-N |
Isomeric SMILES |
CC(=O)[C@H]1CCC2[C@@]1(C[C@H](C3C2CCC4=CC(=O)CC[C@]34C)OC(=O)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C |
Origin of Product |
United States |
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